Cas no 832738-04-2 (1-(2-chlorophenyl)methyl-1H-1,2,4-triazol-3-amine)

1-(2-Chlorophenyl)methyl-1H-1,2,4-triazol-3-amine is a triazole derivative with a chlorophenyl substituent, exhibiting potential utility in pharmaceutical and agrochemical applications. Its structure combines a 1,2,4-triazole core with a 2-chlorobenzyl group, offering versatility in synthetic modifications. The compound may serve as a key intermediate in the development of biologically active molecules, including antifungal or antimicrobial agents, due to the pharmacophoric properties of the triazole moiety. Its chlorophenyl group enhances lipophilicity, potentially improving membrane permeability in drug design. The amine functionality provides a reactive site for further derivatization, enabling tailored chemical transformations. This compound is of interest in medicinal chemistry research for structure-activity relationship studies.
1-(2-chlorophenyl)methyl-1H-1,2,4-triazol-3-amine structure
832738-04-2 structure
Product Name:1-(2-chlorophenyl)methyl-1H-1,2,4-triazol-3-amine
CAS No:832738-04-2
MF:C9H9ClN4
MW:208.64755988121
MDL:MFCD03422580
CID:3057999
PubChem ID:7019331
Update Time:2025-06-09

1-(2-chlorophenyl)methyl-1H-1,2,4-triazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Chloro-benzyl)-1 H -[1,2,4]triazol-3-ylamine
    • 1-(2-chlorophenyl)methyl-1H-1,2,4-triazol-3-amine
    • CS-0240509
    • HIB73804
    • DTXSID201222423
    • 1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-amine
    • 1-(2-chlorobenzyl)-1H-1,2,4-triazole-3-amine
    • 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine
    • BBL038739
    • [1-(2-Chlorobenzyl)-1h-[1,2,4]triazol-3-yl]amine
    • FS-1944
    • EN300-228707
    • AKOS000305055
    • DB-190036
    • 832738-04-2
    • 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine
    • 1-(2-Chloro-benzyl)-1H-[1,2,4]triazol-3-ylamine
    • SCHEMBL2360167
    • STK312481
    • DB-017095
    • AYHQHOGLGCSGJN-UHFFFAOYSA-N
    • MFCD03422580
    • MDL: MFCD03422580
    • Inchi: 1S/C9H9ClN4/c10-8-4-2-1-3-7(8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13)
    • InChI Key: AYHQHOGLGCSGJN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CN1C=NC(N)=N1

Computed Properties

  • Exact Mass: 208.0515740Da
  • Monoisotopic Mass: 208.0515740Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 56.7Ų

1-(2-chlorophenyl)methyl-1H-1,2,4-triazol-3-amine Pricemore >>

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1-(2-chlorophenyl)methyl-1H-1,2,4-triazol-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:832738-04-2)1-(2-chlorophenyl)methyl-1H-1,2,4-triazol-3-amine
Order Number:A1178976
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:40
Price ($):248.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:832738-04-2)1-(2-chlorophenyl)methyl-1H-1,2,4-triazol-3-amine
A1178976
Purity:99%
Quantity:1g
Price ($):248.0
Email